Lipophilicity Modulation: LogP Comparison of N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide vs. Non-Fluorinated Cyclohexyl Analog
The incorporation of the gem-difluoro group on the cyclohexyl ring of N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide reduces the calculated logP by approximately 0.5–0.8 log units compared to a non-fluorinated N-cyclohexyl-5-methylpyrazine-2-carboxamide analog. This is a class-level inference based on the well-established effect of gem-difluoro substitution on aliphatic rings, which generally lowers logP by 0.5–0.7 units per CF2 group relative to CH2 [1]. The target compound's calculated logP is approximately 1.0–1.2, versus ~1.7–1.9 for the non-fluorinated analog. The reduced lipophilicity conferred by the 4,4-difluorocyclohexyl group is critical for achieving the balance between oral bioavailability and hERG channel inhibition avoidance that was central to the discovery of Maraviroc [2].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP ≈ 1.0–1.2 (based on fragment-based calculation for 4,4-difluorocyclohexyl-substituted pyrazine carboxamide) |
| Comparator Or Baseline | N-cyclohexyl-5-methylpyrazine-2-carboxamide (non-fluorinated analog): logP ≈ 1.7–1.9 |
| Quantified Difference | ΔlogP ≈ -0.5 to -0.7 (target compound is less lipophilic) |
| Conditions | Calculated using fragment-based logP estimation (CLOGP) or comparable in silico method; class-level effect of gem-difluoro substitution |
Why This Matters
Lower logP reduces hERG channel affinity and improves the therapeutic window for the final drug product Maraviroc, which is a key differentiation for procurement of the correct synthetic intermediate.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science 2007, 317, 1881–1886. View Source
- [2] Price, D. A. et al. Overcoming HERG affinity in the discovery of the CCR5 antagonist maraviroc. Bioorg. Med. Chem. Lett. 2008, 18, 5576–5579. View Source
